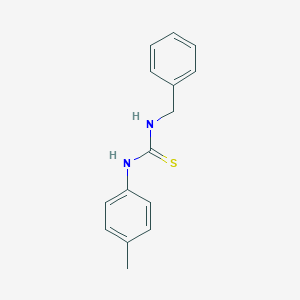
1-Benzyl-3-(4-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C15H16N2S. It is a derivative of thiourea, characterized by the presence of a benzyl group and a 4-methylphenyl group attached to the thiourea core.
準備方法
1-Benzyl-3-(4-methylphenyl)thiourea can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 4-methylphenyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .
化学反応の分析
1-Benzyl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine, depending on the reducing agent.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Benzyl-3-(4-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Benzyl-3-(4-methylphenyl)thiourea is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, thiourea derivatives are known to inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, which may contribute to their therapeutic effects .
類似化合物との比較
1-Benzyl-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-Benzyl-3-(4-methoxyphenyl)thiourea
- 1-Benzyl-3-phenylthiourea
- 1-Benzyl-3-(4-trifluoromethylphenyl)thiourea
These compounds share a similar core structure but differ in the substituents attached to the thiourea group. The unique properties of this compound, such as its specific biological activities and reactivity, distinguish it from these similar compounds .
生物活性
1-Benzyl-3-(4-methylphenyl)thiourea (BMPT) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition, antimicrobial properties, and anticancer effects. This article provides an in-depth exploration of the biological activity of BMPT, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
BMPT is characterized by the following chemical structure:
This compound features a benzyl group and a para-methylphenyl group attached to a thiourea backbone, which contributes to its diverse biological activities.
Enzyme Inhibition
One of the primary areas of research regarding BMPT is its role as an enzyme inhibitor. Studies have indicated that BMPT may inhibit specific enzymes involved in various metabolic pathways. For example, it has been found to interact with enzymes related to lipid metabolism, potentially influencing cholesterol homeostasis and lipid synthesis .
Table 1: Enzyme Inhibition Activity of BMPT
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Lipid Metabolism Enzymes | Competitive Inhibition | |
| DNA Gyrase | Inhibitory | |
| Topoisomerase II | Inhibitory |
Antimicrobial Activity
BMPT has also been evaluated for its antimicrobial properties. Research indicates that thiourea derivatives, including BMPT, exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of DNA gyrase and topoisomerases, which are crucial for bacterial DNA replication .
Case Study: Antibacterial Evaluation
In a study assessing the antibacterial efficacy of BMPT against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, it was shown that BMPT demonstrated significant growth inhibition at higher concentrations. The minimum inhibitory concentration (MIC) values were recorded as follows:
- MRSA : MIC = 1000 µg/mL
- E. coli : MIC = 750 µg/mL
These findings suggest that while BMPT may not be the most potent antibacterial agent, it exhibits promising activity that warrants further exploration .
Anticancer Activity
The anticancer potential of BMPT has been investigated in various studies. Preliminary results indicate that BMPT can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 2: Anticancer Activity of BMPT
| Cancer Cell Line | GI50 (µM) | Reference |
|---|---|---|
| EKVX (Lung Cancer) | 25.9 | |
| RPMI-8226 (Leukemia) | 21.5 | |
| OVCAR-4 (Ovarian Cancer) | 28.7 | |
| PC-3 (Prostate Cancer) | 15.9 |
The biological activity of BMPT can be attributed to several mechanisms:
- Enzyme Inhibition : As mentioned earlier, BMPT inhibits key enzymes involved in lipid metabolism and DNA replication.
- Antimicrobial Action : The compound disrupts bacterial DNA processes, leading to inhibition of growth.
- Anticancer Properties : Through apoptosis induction and cell cycle modulation, BMPT affects cancer cell viability.
特性
IUPAC Name |
1-benzyl-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPJJFLPWHSOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














